molecular formula C15H20N2O B6969501 2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B6969501
M. Wt: 244.33 g/mol
InChI Key: ZAMFSFGWWUAZBI-UHFFFAOYSA-N
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Description

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide is an organic compound with a complex structure that includes cyclobutyl, cyclopropyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-4-ylmethylamine, which is then reacted with cyclobutyl and cyclopropyl derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[(pyridin-4-ylmethyl)amino]acetamide: This compound shares a similar structure but lacks the cyclobutyl group.

    Pyridinyl derivatives: Compounds with similar pyridinyl groups but different substituents.

Uniqueness

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of cyclobutyl, cyclopropyl, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-cyclobutyl-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(10-12-2-1-3-12)17(14-4-5-14)11-13-6-8-16-9-7-13/h6-9,12,14H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMFSFGWWUAZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)N(CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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